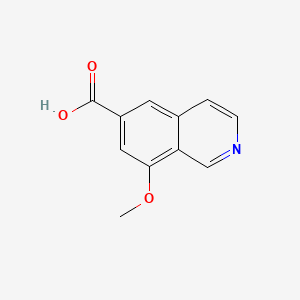

8-Methoxyisoquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-5-8(11(13)14)4-7-2-3-12-6-9(7)10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFXTDCPIBSKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Methoxyisoquinoline 6 Carboxylic Acid and Its Analogs

De Novo Synthetic Routes for Isoquinoline (B145761) Carboxylic Acids

The construction of the isoquinoline core de novo allows for precise control over the substitution pattern. Various strategies have been developed to assemble this bicyclic heterocycle from acyclic or simpler cyclic precursors.

Cyclization Reactions of Appropriately Substituted Precursors

Cyclization reactions are a cornerstone of isoquinoline synthesis. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions, along with more modern variations, are frequently employed. For instance, the synthesis of a closely related analog, 7-methoxyisoquinoline-6-carboxamide, a key intermediate for the clinical candidate PF-06650833, likely involves a multistep sequence culminating in a cyclization event to form the isoquinoline core. While specific details for the 8-methoxy isomer are not prevalent, analogous strategies are applicable.

A general and versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method provides a direct route to 3-substituted isoquinolines, and the reaction intermediates can be trapped with various electrophiles to introduce further diversity at the C4 position.

More recent developments include oxidative cyclization reactions. For example, the reaction of o-alkenylaryl ketoximes mediated by hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) in 2,2,2-trifluoroethanol (B45653) (TFE) can yield polysubstituted isoquinoline N-oxides, which can be subsequently deoxygenated to the corresponding isoquinolines. This method is notable for its tolerance of various substituents on the alkenyl moiety, allowing for the direct installation of diverse functional groups on the pyridine (B92270) ring of the isoquinoline.

| Cyclization Method | Precursors | Key Features |

| Bischler-Napieralski | β-Phenylethylamides | Dehydrative cyclization using a condensing agent (e.g., POCl₃, P₂O₅). |

| Pictet-Spengler | β-Arylethylamines and aldehydes/ketones | Acid-catalyzed cyclization, forms a tetrahydroisoquinoline intermediate. |

| Lithiated o-tolualdehyde imine condensation | Lithiated o-tolualdehyde tert-butylimine, nitrile | Convergent synthesis allowing for substitution at C3 and C4. |

| Oxidative Cyclization of Ketoximes | o-Alkenylaryl ketoximes | Mediated by hypervalent iodine, forms isoquinoline N-oxides. |

Amination Reactions on Halogenated Isoquinoline Derivatives

The introduction of nitrogen-containing functionalities, such as an amino group that can be a precursor to a carboxamide, can be achieved through amination reactions on halogenated isoquinolines. For example, a 1-chloroisoquinoline (B32320) derivative can undergo nucleophilic aromatic substitution (SNAr) with an appropriate amine. The synthesis of 1-chloro-7-methoxyisoquinoline (B1592830) has been reported from 7-methoxyisoquinoline (B1361142) N-oxide upon treatment with phosphoryl chloride. A similar strategy could be envisioned for the 8-methoxy isomer, providing a handle for further functionalization.

Furthermore, direct C-H amination of isoquinolines has been developed. Nickel-catalyzed oxidative coupling of (iso)quinolyl C-H bonds with alicyclic amines, directed by a sacrificial N-oxide group, provides a direct route to amino(iso)quinolines without the need for pre-functionalization with a halogen.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex isoquinolines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

For the synthesis of isoquinoline carboxylic acids, a key strategy involves the palladium-catalyzed carbonylation of a halo-isoquinoline. This reaction introduces a carboxyl group or its ester equivalent directly onto the isoquinoline core. For instance, a 6-bromo or 6-iodo-8-methoxyisoquinoline could be subjected to carbon monoxide in the presence of a palladium catalyst and an alcohol to yield the corresponding methyl or ethyl ester, which can then be hydrolyzed to the carboxylic acid.

Palladium-catalyzed C-H activation and annulation is another advanced strategy. For example, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by a palladium complex, can afford 3,4-substituted hydroisoquinolones with high regioselectivity. These can then be aromatized to the corresponding isoquinolones. Similarly, palladium-catalyzed double C-H bond activation/annulation reactions provide an efficient route to dihydro-isoquinolines.

| Coupling Reaction | Substrates | Product Type |

| Suzuki Coupling | Halo-isoquinoline, boronic acid/ester | Aryl- or alkyl-substituted isoquinoline |

| Heck Coupling | Halo-isoquinoline, alkene | Alkenyl-substituted isoquinoline |

| Carbonylation | Halo-isoquinoline, CO, alcohol/amine | Isoquinoline carboxylate/carboxamide |

| C-H Activation/Annulation | Benzamide derivative, alkyne/allene | Isoquinolone/dihydroisoquinoline |

Direct Amidation Strategies for Carboxylic Acids

Once 8-methoxyisoquinoline-6-carboxylic acid is obtained, it can be converted to a variety of amides through direct amidation reactions. These methods circumvent the need for pre-activation of the carboxylic acid to an acid chloride or active ester, thus offering a more atom-economical approach.

A range of catalysts have been developed for direct amidation, including those based on boron, silicon, and various transition metals. For instance, catalytic amounts of boric acid or arylboronic acids can facilitate the dehydrative coupling of carboxylic acids and amines, often at elevated temperatures with removal of water. More recently, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amination of both aromatic and aliphatic carboxylic acids in refluxing toluene.

Microwave-assisted direct amidation using silica (B1680970) gel as a solid support and catalyst provides a green and efficient methodology for the synthesis of amides from a variety of carboxylic acids and amines.

Functional Group Interconversions on the Isoquinoline Core

Functional group interconversions on a pre-formed isoquinoline ring system are crucial for accessing a wider range of derivatives.

Oxidative Modifications of the Isoquinoline Ring System

Oxidation of the isoquinoline ring can lead to various functionalized products. The nitrogen atom in the isoquinoline ring can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). These N-oxides are versatile intermediates; for example, they can facilitate nucleophilic substitution at the C1 position.

Oxidative amination provides a direct route to introduce amino groups onto the isoquinoline ring. This can be achieved through various methods, including transition metal-catalyzed processes. These reactions are valuable for synthesizing aminoisoquinolines, which are important building blocks for pharmaceuticals.

Reductive Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the 8-methoxyisoquinoline (B155747) core is a key site for chemical modification, particularly through reduction. These transformations can yield either primary alcohols or aldehydes, depending on the choice of reducing agent and reaction conditions.

The complete reduction of the carboxylic acid to a primary alcohol, (8-methoxyisoquinolin-6-yl)methanol, is typically achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, effectively reducing the carboxyl group to a hydroxyl group.

Conversely, the partial reduction to an aldehyde, 8-methoxyisoquinoline-6-carbaldehyde, requires more nuanced approaches to prevent over-reduction to the alcohol. A standard method involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester. This intermediate can then be reduced using less reactive hydride reagents. For instance, the Rosenmund reduction utilizes catalytic hydrogenation of the acyl chloride over a poisoned catalyst (e.g., palladium on barium sulfate), which stops the reaction at the aldehyde stage. Modern methods also offer pathways for this selective reduction under milder conditions.

| Starting Material | Reagent(s) | Product | Transformation Type |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Complete Reduction |

| Acyl Chloride | H₂, Pd/BaSO₄ (Poisoned Catalyst) | Aldehyde | Partial Reduction |

| Carboxylic Acid | 1. Thionyl Chloride (SOCl₂) 2. NaBH₄ | Primary Alcohol | Reduction via Acyl Chloride |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound ring system in substitution reactions is governed by the electronic properties of the isoquinoline nucleus and its substituents. The isoquinoline scaffold itself is composed of two fused rings: a benzene (B151609) ring and a pyridine ring.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attacks preferentially occur on the electron-rich benzene portion of the isoquinoline molecule, specifically at positions 5 and 8. youtube.com The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the substituents play a crucial directing role.

The methoxy (B1213986) group (-OCH₃) at C-8 is a powerful activating group and is ortho-, para-directing. It strongly enhances the electron density of the benzene ring, particularly at the ortho position (C-7) and para position (C-5).

The carboxylic acid group (-COOH) at C-6 is a deactivating group and is meta-directing. It withdraws electron density from the ring, making substitution more difficult.

The interplay of these two groups determines the outcome of electrophilic substitution. The activating effect of the C-8 methoxy group is dominant, directing incoming electrophiles primarily to the C-5 and C-7 positions. Therefore, reactions such as nitration or halogenation are expected to yield 5- and 7-substituted derivatives.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attacks on the isoquinoline ring system favor the electron-deficient pyridine ring, with the C-1 position being the most reactive site. youtube.comquora.com This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. quora.com The presence of the methoxy and carboxylic acid groups on the benzene ring has a less direct influence on the reactivity of the C-1 position compared to substituents located directly on the pyridine ring. Therefore, reactions like the Chichibabin amination (using sodium amide) would be expected to introduce a nucleophile, such as an amino group, at the C-1 position. shahucollegelatur.org.in

Regioselective Synthesis of Methoxyisoquinoline Carboxylic Acid Isomers

The controlled, regioselective synthesis of specific isomers of methoxyisoquinoline carboxylic acid, including the 8-methoxy-6-carboxy variant, relies heavily on established cyclization strategies where the substitution pattern is determined by the starting materials. Two of the most prominent methods are the Bischler-Napieralski and Pictet-Spengler reactions. pharmaguideline.com

The core principle of these syntheses is the cyclization of a substituted β-phenylethylamine precursor. The final positions of the methoxy and carboxylic acid groups on the isoquinoline nucleus are dictated by their initial positions on this precursor molecule. pharmaguideline.com

Bischler-Napieralski Synthesis: This method involves the acylation of a β-phenylethylamine followed by acid-catalyzed cyclodehydration to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated to the aromatic isoquinoline. To synthesize a specific isomer, the starting β-phenylethylamine must possess the desired substitution pattern. For example, to obtain an 8-methoxyisoquinoline, the synthesis would begin with a 2-methoxy-β-phenylethylamine. The position of the carboxylic acid is typically introduced via the acylating agent or by modification of a substituent on the phenylethylamine ring.

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. Subsequent oxidation is required to form the aromatic isoquinoline ring. The regioselectivity is again controlled by the substituents on the phenylethylamine. Electron-donating groups, such as a methoxy group on the aromatic ring of the phenylethylamine, facilitate the cyclization under mild conditions and direct the ring closure. pharmaguideline.com

The following table illustrates the relationship between the starting material and the resulting product isomer in these regioselective syntheses.

| Starting β-Phenylethylamine | Cyclization Partner | Key Reaction Type | Resulting Isoquinoline Substitution Pattern |

| 3-Methoxy-β-phenylethylamine | Acyl Chloride | Bischler-Napieralski | 6-Methoxyisoquinoline |

| 2-Methoxy-β-phenylethylamine | Aldehyde | Pictet-Spengler | 8-Methoxyisoquinoline |

| 4-Carboxy-3-methoxy-β-phenylethylamine | Aldehyde | Pictet-Spengler | 6-Carboxy-7-methoxyisoquinoline |

Structure Activity Relationship Sar Investigations of 8 Methoxyisoquinoline 6 Carboxylic Acid Derivatives

Positional Isomerism and its Influence on Molecular Reactivity and Biological Activity

Positional isomerism, which involves the differential placement of functional groups on the isoquinoline (B145761) core, profoundly impacts the molecule's electronic properties, reactivity, and its ability to interact with biological targets. amerigoscientific.com The electron density distribution within the fused aromatic ring system is not uniform and is significantly influenced by the location of substituents. amerigoscientific.com

The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can significantly alter the electronic landscape of the isoquinoline ring. Its placement dictates which positions on the ring become more or less susceptible to chemical reactions. When attached to the benzene (B151609) portion of the isoquinoline scaffold, a methoxy group increases the electron density, particularly at the ortho and para positions, making the ring more reactive towards electrophilic substitution. amerigoscientific.com For instance, the presence of a methoxy group can direct nitration to specific positions. thieme-connect.de

In the case of 8-methoxyisoquinoline-6-carboxylic acid, the methoxy group at the C-8 position influences the reactivity of the benzenoid ring. This electron-donating effect can enhance the nucleophilicity of the scaffold, which can be a key factor in its interaction with biological macromolecules. amerigoscientific.com The specific positioning of this group can also influence the molecule's conformation and how it presents its other functional groups for interaction. Altering the methoxy group's position to other locations, such as C-7 or C-5, would redistribute the electron density, leading to different reactivity patterns and potentially altered biological activity profiles. researchgate.net

The carboxylic acid (-COOH) functional group is a versatile pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor and participating in strong electrostatic interactions when ionized to a carboxylate (-COO⁻). rug.nlacs.org Its specific position on the isoquinoline scaffold is critical for defining the molecule's interaction with a target protein's binding site.

In this compound, the placement at C-6 determines the spatial orientation of this key interaction group. A shift of the carboxylic acid to another position, such as C-1 or C-3, would present this crucial binding group in a completely different region of space, likely leading to a dramatic change or loss of biological activity if the original position was optimal for target engagement. fiveable.me For example, studies on quinoline-carboxylic acid derivatives have shown that the position of the carboxylic acid is a crucial determinant for inhibitory activity against specific enzymes, as it often interacts with key basic residues like lysine (B10760008) or arginine in the active site. nih.govresearchgate.net The acidity and interaction potential of the carboxylic acid group make it a frequent component in pharmacophores, but its presence can also lead to poor membrane permeability and metabolic liabilities. acs.org

Stereochemical Considerations in Isoquinoline-Derived Scaffolds

The introduction of chiral centers into the isoquinoline scaffold adds a three-dimensional complexity that is often critical for biological activity. Stereoisomers (enantiomers or diastereomers) of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral.

The synthesis of isoquinoline derivatives can be designed to produce specific stereoisomers. researchgate.net For instance, when substituents are introduced at positions that become stereocenters, such as in tetrahydroisoquinoline derivatives, the resulting enantiomers may have vastly different affinities for a target protein. wikipedia.org One enantiomer might fit perfectly into a binding pocket, leading to a potent therapeutic effect, while the other may have a weak or no effect, or could even cause unwanted side effects. Therefore, stereoselective synthesis and the evaluation of individual stereoisomers are critical aspects of the rational design of isoquinoline-based therapeutic agents. researchgate.net

Rational Design of Derivatives through Substituent Optimization

Rational drug design involves the methodical modification of a lead compound, such as this compound, to improve its "drug-like" properties. This process, known as substituent optimization, aims to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.net

Starting with the this compound scaffold, medicinal chemists can explore a variety of substitutions at different positions. For example:

Modifying the Methoxy Group: The methoxy group at C-8 could be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) to probe steric limits within the target's binding pocket. It could also be substituted with groups that have different electronic properties (e.g., hydroxyl, trifluoromethoxy) to fine-tune interactions.

Varying Substituents on the Ring: Other positions on the isoquinoline ring (e.g., C-1, C-3, C-4, C-5) can be decorated with a range of substituents. Introducing small, lipophilic groups like methyl or chloro can enhance binding through van der Waals or hydrophobic interactions and can also influence metabolic stability. nih.govnih.gov

Amide Derivatives of the Carboxylic Acid: The carboxylic acid at C-6 can be converted into a variety of amides or esters. This strategy is often used to modulate solubility, cell permeability, and metabolic stability. nih.gov

This systematic approach allows for the development of a detailed SAR profile, providing insights into which structural features are essential for the desired biological effect. nih.gov

Bioisosteric Replacement Strategies for Carboxylic Acid Functionality in Drug Design

The goal of this strategy is to retain the key binding interactions of the parent carboxylic acid while improving properties like permeability, metabolic stability, or oral bioavailability. fiveable.menih.gov The success of any specific replacement is highly context-dependent and often requires the synthesis and testing of several alternatives. nih.gov

Among the most widely used bioisosteres for carboxylic acids are the non-classical bioisosteres, which are structurally distinct but produce similar biological effects. fiveable.medrughunter.com

Tetrazole: The 5-substituted-1H-tetrazole ring is arguably the most successful and common carboxylic acid bioisostere. tandfonline.comcambridgemedchemconsulting.com It has been incorporated into numerous marketed drugs, including the angiotensin II receptor antagonist Losartan. drughunter.comtandfonline.com The key advantages of the tetrazole group include:

Similar Acidity: The pKa of a tetrazole (~4.5-4.9) is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the electrostatic interactions of a carboxylate. rug.nldrughunter.com

Increased Lipophilicity: The tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can potentially improve membrane permeability. acs.org

Metabolic Stability: Tetrazoles are typically more resistant to metabolic degradation pathways that affect carboxylic acids. tandfonline.comacs.org

Binding Interactions: The planar, aromatic nature of the tetrazole ring and its delocalized negative charge allow it to engage in similar hydrogen bonding and electrostatic interactions as a carboxylate. rug.nl

Other Non-Classical Bioisosteres: Beyond tetrazoles, medicinal chemists have a range of other options to consider for carboxylic acid replacement: fiveable.menih.gov

Acyl Sulfonamides: These groups can mimic the acidity of carboxylic acids and form strong hydrogen bonds. Their pKa can be tuned by modifying the substituents, offering greater control over ionization. nih.govdrughunter.com

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are less acidic than carboxylic acids. nih.gov They are also strong metal chelators and have been successfully used as carboxylic acid bioisosteres in various contexts. nih.gov

Hydroxyisoxazoles (Isoxazolols): These heterocyclic rings are also acidic and can serve as effective mimics of the carboxylate group. nih.gov

The following table summarizes the comparative properties of carboxylic acid and some of its common bioisosteres.

| Functional Group | Structure | Approximate pKa | Key Features |

|---|---|---|---|

| Carboxylic Acid | R-COOH | ~4-5 | Strong H-bond donor/acceptor; often ionized at physiological pH. acs.orgdrughunter.com |

| Tetrazole | R-CN4H | ~4.5-4.9 | Similar acidity to carboxylic acid; metabolically stable; more lipophilic anion. rug.nldrughunter.com |

| Sulfonamide | R-SO2NH2 | ~9-10 | Weaker acid; increased lipophilicity and metabolic stability. drughunter.com |

| Acyl Sulfonamide | R-CONHSO2R' | Variable (tunable) | Acidity can be modulated; potent H-bond acceptor. nih.govdrughunter.com |

| Hydroxamic Acid | R-CONHOH | ~8-9 | Moderately acidic; strong metal chelator. nih.gov |

Mechanistic Elucidation of Biological Activities of Isoquinoline Carboxylic Acid Derivatives

Modulation of Cellular and Molecular Pathways

Anti-inflammatory Responses through Cytokine Modulation

While no studies directly link 8-Methoxyisoquinoline-6-carboxylic acid to cytokine modulation, research on other isoquinoline (B145761) derivatives has shown anti-inflammatory potential. For instance, a derivative of a closely related compound, 7-methoxyisoquinoline-6-carboxamide, known as PF-06650833 (Zimlovisertib), has been identified as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). researchgate.netnih.gov IRAK4 is a critical component in the signaling pathways of Toll-like receptors and interleukin-1 receptors, which play a key role in the innate immune response and the production of pro-inflammatory cytokines. Inhibition of IRAK4 by compounds like PF-06650833 has been shown to suppress inflammatory responses, making it a subject of clinical trials for conditions such as rheumatoid arthritis. researchgate.net

Antimicrobial Action Mechanisms (e.g., Bacterial Cell Wall Interactions)

The antimicrobial mechanisms of this compound have not been documented. However, other compounds containing the isoquinoline or quinoline (B57606) core have been investigated for their antimicrobial properties. For example, 8-hydroxyquinoline (B1678124) and its derivatives are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action is often attributed to the chelation of essential metal ions, which disrupts bacterial cellular processes.

Antiviral Mechanisms (e.g., Interactions with Viral Proteins)

There is no specific information regarding the antiviral mechanisms of this compound. Research into other related structures, such as 4-quinoline carboxylic acid analogues, has identified potent antiviral activity through the inhibition of host enzymes essential for viral replication, like the human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This strategy of targeting host factors is a promising approach to developing broad-spectrum antiviral drugs that may be less susceptible to the development of viral resistance.

Neurochemical and Physiological Effects of Endogenous Analogs

The direct endogenous analogs of this compound and their specific neurochemical and physiological effects are not described in the available literature. However, studies on endogenous nonprotein amino acids that are derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been conducted. Some of these compounds, which have been identified in the brain, have been shown to have a transient increasing effect on the locomotor activity in mice, suggesting they may play a physiological role.

Computational and Theoretical Chemistry Approaches in Isoquinoline Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are standard for investigating molecular structure and electronics.

Density Functional Theory (DFT) for Structural and Electronic Properties

DFT is a robust method for calculating the optimized geometry and electronic structure of molecules. For isoquinoline (B145761) and its derivatives, DFT has been used to determine parameters such as bond lengths, bond angles, and dihedral angles. Such calculations provide a three-dimensional understanding of the molecular structure. However, specific optimized structural parameters for 8-Methoxyisoquinoline-6-carboxylic acid are not present in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of a molecule. While FMO analysis is a common practice in computational studies of heterocyclic compounds, specific HOMO-LUMO energy values and their distribution for this compound are not documented.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

NBO analysis provides insights into the charge distribution and bonding interactions within a molecule. Similarly, MEP maps are used to visualize the electrostatic potential on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. These analyses are vital for understanding intermolecular interactions. For this compound, specific NBO and MEP study results are not available.

Solvation Model Effects on Molecular Behavior (e.g., IEFPCM)

The behavior of a molecule can change significantly in a solvent. Solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) are used to simulate these effects. Studies on related compounds have shown the importance of considering solvent effects on molecular properties, but data for this compound in different solvents is not available.

Prediction of Non-linear Optical (NLO) Properties

Certain organic molecules exhibit non-linear optical (NLO) properties, making them useful in materials science. Computational methods can predict these properties, such as polarizability and hyperpolarizability. While some quinoline (B57606) derivatives have been investigated for their NLO properties, there is no specific information on the NLO characteristics of this compound.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling and docking studies are essential in drug discovery to predict how a ligand might interact with a biological target, such as a protein. These studies can help in identifying potential therapeutic applications for a compound. While molecular docking has been performed for various isoquinoline derivatives to explore their potential as inhibitors for different enzymes, specific studies detailing the interaction of this compound with any biological target are not found in the public domain. Research on 8-hydroxy-quinoline-7-carboxylic acid derivatives has shown their potential as Pim-1 kinase inhibitors, suggesting that related structures could be of interest, but this is speculative without direct computational evidence for the subject compound.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand. For isoquinoline-based compounds, docking studies have been pivotal in understanding their interactions with protein kinases, a common target class for these inhibitors.

In studies of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways, molecular docking has been used to elucidate the binding of isoquinoline-containing ligands. mdpi.comnih.gov For instance, derivatives of methoxyisoquinoline-carboxamide have been docked into the ATP-binding site of IRAK4. mdpi.comnih.gov These simulations predict that the isoquinoline core establishes crucial interactions within the hydrophobic pocket of the kinase. The nitrogen atom of the isoquinoline ring often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase, such as the backbone amide of Methionine 265 (Met265). mdpi.com

The carboxylic acid or carboxamide group at the 6-position is frequently predicted to form additional hydrogen bonds with solvent molecules or nearby polar residues, anchoring the ligand securely in the active site. The methoxy (B1213986) group at the 8-position (or a similar position like 7) typically extends into a hydrophobic sub-pocket, contributing to the binding affinity through van der Waals interactions. researchgate.net Docking results, often quantified by a scoring function (e.g., binding energy in kcal/mol), help rank potential inhibitors and guide the synthesis of more potent analogs. mdpi.com

Table 1: Predicted Interactions of an Isoquinoline-based Inhibitor with IRAK4 Active Site Residues

| Interacting Ligand Moiety | Receptor Residue/Region | Type of Interaction Predicted | Reference |

| Isoquinoline Ring Nitrogen | Met265 (Hinge Region) | Hydrogen Bond | mdpi.com |

| Amide NH (linker) | Met265 (Hinge Region) | Hydrogen Bond | mdpi.com |

| Amide NH | Val263 (Hinge Region) | Hydrogen Bond | mdpi.com |

| Isoquinoline Core | Val200, Ala211, Leu318 | Hydrophobic Interactions | nih.gov |

| Substituted Ring System | Tyr262 | Pi-Pi Stacking | nih.gov |

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and observe any conformational changes in the ligand or the protein upon binding.

For isoquinoline-based kinase inhibitors, MD simulations are typically run for tens to hundreds of nanoseconds to validate the stability of the interactions predicted by docking. mdpi.comnih.gov The stability of the complex, such as an inhibitor bound to IRAK4, is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site in a manner consistent with the initial docked pose. benthamscience.com

These simulations can also reveal the flexibility of different parts of the molecule and the protein. For example, MD can show how the isoquinoline core remains rigid within the binding pocket while more flexible side chains explore different conformations. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. mdpi.comnih.gov

Table 2: Example Parameters for a Molecular Dynamics Simulation of a Protein-Ligand Complex

| Parameter | Description / Typical Value | Reference |

| Software | GROMACS, AMBER, Desmond | benthamscience.com |

| Force Field | OPLS, AMBER, CHARMM | benthamscience.com |

| Simulation Time | 10 - 100 nanoseconds (ns) | benthamscience.com |

| System | Protein-ligand complex in a solvated box with counter-ions | nih.gov |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM-PBSA) | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For isoquinoline research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov

In a typical QSAR study on isoquinoline-based kinase inhibitors, a dataset of compounds with known inhibitory activities (e.g., IC50 values) is selected. japsonline.combohrium.com The molecules are aligned based on a common scaffold, often using a bioactive conformation obtained from molecular docking. nih.gov CoMFA and CoMSIA models then generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

For example, a CoMFA map might show a sterically favored region (often colored green) near a specific position on the isoquinoline ring, suggesting that adding a bulky substituent there would increase binding affinity. Conversely, an electrostatically favored region (often colored blue) might indicate where a negatively charged group, like a carboxylic acid, would be beneficial. These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Robust QSAR models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis. nih.govjapsonline.combohrium.com

Table 3: Statistical Validation Parameters for a Sample 3D-QSAR Model on Isoquinoline Derivatives

| Statistical Parameter | Description | Typical Value for a Robust Model | Reference |

| q² (or r²cv) | Cross-validated correlation coefficient | > 0.5 | nih.gov |

| r² (or r²ncv) | Non-cross-validated correlation coefficient | > 0.9 | nih.gov |

| r²pred | Predictive correlation coefficient for an external test set | > 0.6 | japsonline.com |

| F-statistic | Measure of the model's statistical significance | High value | japsonline.com |

| Standard Error of Estimate (SEE) | Measure of the accuracy of predictions | Low value | japsonline.com |

Surface Interaction Studies (e.g., Adsorption on Zeolite Surfaces)

The study of how molecules like this compound interact with material surfaces is crucial for applications in catalysis, separation, and purification. Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, are particularly important materials in these fields. Their surfaces contain both Brønsted acid sites (bridging Si-(OH)-Al groups) and Lewis acid sites (extra-framework metal cations or aluminum species).

While direct experimental or computational studies on the adsorption of this compound on zeolite surfaces are not widely available, the interaction can be predicted based on the molecule's functional groups and known interactions of similar compounds like quinoline and carboxylic acids. researchgate.netconicet.gov.ar

The nitrogen atom in the isoquinoline ring, with its lone pair of electrons, is expected to act as a strong Lewis base, interacting powerfully with Lewis acid sites on the zeolite surface. researchgate.net Furthermore, the entire aromatic π-system of the isoquinoline core can interact with the zeolite framework through van der Waals forces and potentially form π-complexes with charge-balancing cations. researchgate.net

The carboxylic acid group is a key functional moiety for surface interactions. It can act as a hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl oxygen), allowing it to form strong hydrogen bonds with the Brønsted acid sites (Si-OH-Al) and surface silanol (B1196071) groups (Si-OH) of the zeolite. conicet.gov.ar The methoxy group can also act as a hydrogen bond acceptor. These multiple points of interaction suggest that this compound would adsorb strongly on acidic zeolite surfaces. Computational studies, particularly using Density Functional Theory (DFT), could quantify these interaction energies and determine the most stable adsorption geometries. sci-hub.se

Table 4: Potential Interactions of this compound Functional Groups with Zeolite Surfaces

| Functional Group | Potential Interaction Site on Zeolite | Type of Interaction |

| Isoquinoline Nitrogen | Lewis Acid Sites (e.g., Al³⁺, Na⁺) | Lewis Acid-Base Interaction |

| Aromatic Rings | Zeolite Framework / Cations | π-complexation, van der Waals forces |

| Carboxylic Acid (-COOH) | Brønsted Acid Sites (Si-(OH)-Al) | Hydrogen Bonding |

| Methoxy Group (-OCH₃) | Brønsted Acid Sites (Si-(OH)-Al) | Hydrogen Bonding (Acceptor) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insight into the functional groups and bonding arrangements within 8-Methoxyisoquinoline-6-carboxylic acid. By probing the vibrational modes of the molecule, these non-destructive methods confirm the presence of key structural motifs.

In the FT-IR spectrum of this compound, a very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often participating in hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would present as a strong, sharp absorption band typically between 1700-1725 cm⁻¹. The presence of the isoquinoline (B145761) ring system would be confirmed by C=C and C=N stretching vibrations within the aromatic fingerprint region of approximately 1450-1620 cm⁻¹. researchgate.netspectrabase.com Furthermore, the C-O stretching of the methoxy (B1213986) group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region, while aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also observable, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to FT-IR, providing a clearer picture of the isoquinoline core.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1450-1620 | Medium-Strong |

| Methoxy/Carboxyl | C-O Stretch | 1200-1300 | Medium-Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C-H Bending (out-of-plane) | 750-900 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped, confirming the connectivity and constitution of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. The carboxylic acid proton (-COOH) would likely appear as a broad singlet far downfield, typically above 12 ppm. The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.9-4.1 ppm. The five aromatic protons on the isoquinoline ring system would resonate in the aromatic region (7.0-9.5 ppm). Their specific chemical shifts and coupling patterns (doublets, singlets) would depend on their position relative to the nitrogen atom and the electron-donating methoxy and electron-withdrawing carboxylic acid groups. For instance, protons adjacent to the nitrogen are expected to be the most deshielded.

¹³C NMR: The carbon NMR spectrum would reveal eleven distinct signals, one for each carbon atom in the unique chemical environments of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The carbons of the isoquinoline ring would resonate between approximately 110-155 ppm. The carbon of the methoxy group would be observed around 55-60 ppm. mdpi.comnih.gov The specific shifts of the aromatic carbons are influenced by the substituents, providing further structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | >12.0 | Broad Singlet |

| Aromatic-H (Isoquinoline) | 7.0 - 9.5 | Doublets, Singlets |

¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 165 - 170 |

| Aromatic-C (Isoquinoline) | 110 - 155 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Bandgap Energy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the aromatic isoquinoline core constitutes the primary chromophore. This system is expected to exhibit strong absorption bands in the UV region, typically between 220-350 nm, corresponding to π→π* transitions. The presence of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups as auxochromes can modulate the wavelength and intensity of these absorptions. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed as weaker absorption bands at longer wavelengths. researchgate.net Analysis of the absorption edge in the solid state can also be used to estimate the optical bandgap energy of the material.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of information, including exact bond lengths, bond angles, and torsional angles. eurjchem.com It would also reveal the details of the crystal packing and intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. mdpi.comresearchgate.net Further hydrogen bonding involving the isoquinoline nitrogen atom could also influence the supramolecular architecture. eurjchem.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₁₁H₉NO₃), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is 203.0582 g/mol .

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 203. Subsequent fragmentation would likely involve characteristic losses. Key expected fragments include:

[M - 15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.

[M - 45]⁺: Loss of the carboxyl group (•COOH).

[M - 44]⁺: Loss of carbon dioxide (CO₂) following rearrangement. These fragmentation pathways help to confirm the presence and connectivity of the methoxy and carboxylic acid functional groups. uni.lu

Chromatographic Techniques for Purity and Chiral Resolution (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound. A reversed-phase HPLC method would be most suitable for this analysis. researchgate.net

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of an acid like formic acid to ensure the carboxylic acid is protonated). sielc.commdpi.comresearchgate.net Detection would be achieved using a UV detector, set to a wavelength where the isoquinoline chromophore absorbs strongly. The retention time of the main peak provides a reference for the compound, while the integration of its area allows for quantification of purity. The appearance of any other peaks would indicate the presence of impurities. acs.org

Applications and Future Research Directions for 8 Methoxyisoquinoline 6 Carboxylic Acid

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Compounds

8-Methoxyisoquinoline-6-carboxylic acid serves as a crucial intermediate in the synthesis of more complex heterocyclic systems. The carboxylic acid and methoxy (B1213986) groups, along with the isoquinoline (B145761) core, offer multiple reaction sites for elaboration and diversification. Synthetic chemists utilize this scaffold to construct polycyclic and highly substituted molecules that are often difficult to access through other routes.

The strategic positioning of the functional groups on the isoquinoline ring allows for a range of chemical transformations. The carboxylic acid at the 6-position can be readily converted into amides, esters, and other functional groups, enabling the attachment of various side chains and the formation of larger molecular frameworks. For instance, the synthesis of amide derivatives is a common strategy to explore structure-activity relationships in drug discovery programs. The methoxy group at the 8-position can also be a handle for further modification or can influence the electronic properties and conformation of the final molecule.

The isoquinoline nitrogen provides a site for quaternization or N-oxide formation, further expanding the synthetic possibilities. These modifications can lead to the generation of diverse libraries of compounds for high-throughput screening and the identification of new biologically active agents. The inherent reactivity of the isoquinoline ring system itself can be exploited in various cyclization and annulation reactions to build fused heterocyclic systems.

Design and Synthesis of Advanced Pharmaceutical Leads and Candidate Molecules

The this compound scaffold is a key component in the design and synthesis of advanced pharmaceutical leads. A notable example is its role in the development of inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical target in inflammatory and autoimmune diseases. Through fragment-based drug design, a clinical candidate, PF-06650833, was discovered, which is a potent and selective IRAK4 inhibitor. nih.gov The structure of this compound is 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, highlighting the central role of the isoquinoline-6-carboxamide (B2771860) moiety. nih.gov

The development of PF-06650833 demonstrates a successful application of the this compound scaffold in generating a clinical candidate with desirable oral administration properties and a significant increase in lipophilic efficiency from the initial fragment hit. nih.gov This underscores the importance of this building block in modern medicinal chemistry for creating sophisticated drug molecules.

| Compound | Target | Therapeutic Area |

| PF-06650833 | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Inflammatory and Autoimmune Diseases |

Exploration of Novel Biological Targets and Therapeutic Areas for Isoquinoline Derivatives

The structural diversity that can be achieved using this compound as a starting material facilitates the exploration of novel biological targets and therapeutic areas. Isoquinoline derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. semanticscholar.org By systematically modifying the this compound core, researchers can generate libraries of compounds to screen against a variety of biological targets.

For example, derivatives of isoquinoline carboxylic acids have been investigated for their potential as inhibitors of enzymes such as thymidine (B127349) phosphorylase, which is implicated in angiogenesis. semanticscholar.org Other studies have explored their activity as inhibitors of phosphodiesterase-4 (PDE-4) and carbonic anhydrase. semanticscholar.org The unique substitution pattern of this compound can lead to derivatives with novel mechanisms of action or improved selectivity for specific targets.

Future research will likely focus on expanding the scope of biological targets for derivatives of this compound. High-throughput screening of compound libraries derived from this compound against panels of kinases, proteases, and other enzyme families, as well as G-protein coupled receptors, could lead to the identification of new therapeutic opportunities. The versatility of this scaffold makes it an attractive starting point for tackling challenging diseases with unmet medical needs.

| Biological Target Class | Potential Therapeutic Area |

| Kinases | Cancer, Inflammation |

| Phosphodiesterases | Inflammatory Diseases |

| Carbonic Anhydrases | Glaucoma, Epilepsy |

| Thymidine Phosphorylase | Angiogenesis-related diseases |

Development of Innovative Synthetic Strategies for Substituted Isoquinoline Scaffolds

The demand for structurally diverse isoquinoline derivatives in drug discovery has spurred the development of innovative synthetic strategies. While classical methods for isoquinoline synthesis exist, there is a continuous effort to develop more efficient, versatile, and environmentally friendly routes. Research in this area includes the development of novel cyclization reactions, the use of new catalysts, and the exploration of multicomponent reactions to assemble the isoquinoline core with desired substitutions.

For instance, modern synthetic approaches often focus on late-stage functionalization, allowing for the rapid diversification of complex isoquinoline scaffolds. This can involve transition-metal-catalyzed cross-coupling reactions to introduce various substituents onto the isoquinoline ring. The development of new synthetic routes to access key intermediates like this compound itself is also an active area of research.

Future directions in this field will likely involve the application of flow chemistry and automated synthesis platforms to accelerate the production of isoquinoline libraries. The development of asymmetric synthetic methods to produce enantiomerically pure isoquinoline derivatives is also of significant importance, as the stereochemistry of a drug molecule can have a profound impact on its biological activity.

| Synthetic Strategy | Key Features |

| Transition-Metal Catalysis | Enables diverse C-H functionalization and cross-coupling reactions. |

| Multicomponent Reactions | Increases efficiency by combining multiple starting materials in a single step. |

| Flow Chemistry | Allows for rapid and scalable synthesis with improved safety and control. |

| Asymmetric Synthesis | Provides access to enantiomerically pure compounds with specific biological activities. |

Synergistic Integration of Experimental and Computational Approaches in Drug Discovery

The discovery and development of new drugs based on the this compound scaffold are increasingly reliant on the synergistic integration of experimental and computational methods. Computational tools play a crucial role at various stages of the drug discovery pipeline, from target identification and lead discovery to lead optimization. nih.govnih.gov

In silico techniques such as molecular docking and virtual screening can be used to predict how derivatives of this compound might bind to a specific biological target. nih.govnih.gov These methods help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of isoquinoline derivatives with their biological activity.

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the mechanism of action at an atomic level. Furthermore, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, which is crucial for their development. The integration of these computational approaches with experimental validation through synthesis and biological testing creates a powerful iterative cycle for the design of new and improved therapeutic agents based on the this compound framework.

Q & A

Q. What are the key structural features and identification methods for 8-Methoxyisoquinoline-6-carboxylic acid?

The compound is characterized by a methoxy group at position 8 and a carboxylic acid group at position 6 on the isoquinoline scaffold. Key identifiers include:

Q. What are the optimal synthesis methods for this compound?

Synthesis typically involves multi-step protocols:

Isoquinoline Core Formation : Use cyclization reactions (e.g., Bischler-Napieralski) with methoxy-substituted precursors.

Carboxylic Acid Introduction : Employ carboxylation via lithiation followed by CO₂ quenching .

Condition Optimization : Control temperature (60–80°C), solvent polarity (THF/DMF), and reaction time (12–24 hrs) to maximize yield (>70%) and purity (>95%) .

Q. How should this compound be handled and stored?

Q. What analytical techniques are used to characterize this compound?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) .

- Structural Confirmation :

- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 170–175 ppm (carboxylic acid carbon) .

- FT-IR : Stretching bands at 1680–1720 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of methoxy) .

Q. What are the basic reactivity patterns of this compound?

- Electrophilic Substitution : Methoxy directs reactions to positions 5 and 7.

- Carboxylic Acid Reactivity : Forms amides (with EDC/HOBt coupling) or esters (via Fischer esterification) .

- Reduction : Hydrogenation under Pd/C converts isoquinoline to tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent). Mitigation strategies:

Q. What design strategies improve the activity of this compound analogs?

Modify substituents to enhance target binding:

| Position | Modification | Effect |

|---|---|---|

| 6 | Replace COOH with CONHR | Improves cell permeability |

| 8 | Fluorine substitution | Increases metabolic stability |

| 3 | Methyl group addition | Enhances hydrophobic interactions |

Q. What is the mechanism of action in biological systems?

The compound interacts with enzymes (e.g., kinases) via:

Q. How can reaction conditions be optimized for scale-up?

Q. How do substituent positions influence stability and reactivity?

Q. What methodologies assess pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.